molecular formula C14H18N2O B2399862 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone CAS No. 39222-69-0

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone

Cat. No.: B2399862
CAS No.: 39222-69-0
M. Wt: 230.311
InChI Key: XNPJRPDGAPQDSN-UHFFFAOYSA-N
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Description

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone is an organic compound that features a cyclohexenone core substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone typically involves the reaction of 2-aminophenylamine with 5,5-dimethylcyclohex-2-enone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under acidic or basic conditions are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cyclohexanone derivatives.

Scientific Research Applications

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Shares the aminophenyl group but lacks the cyclohexenone core.

    5,5-Dimethylcyclohex-2-enone: Contains the cyclohexenone core but lacks the aminophenyl substitution.

    Benzoxazole Derivatives: Similar in structure due to the presence of an aromatic ring and nitrogen-containing functional groups.

Uniqueness

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone is unique due to the combination of the aminophenyl group and the cyclohexenone core, which imparts distinct chemical and biological properties not found in the individual components or other similar compounds.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Biological Activity

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone is an organic compound notable for its unique structural features, which include a cyclohexenone core and an aminophenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₂O
  • CAS Number : 39222-69-0
  • Molecular Weight : 230.31 g/mol
  • IUPAC Name : this compound

The compound can be synthesized through the reaction of 2-aminophenylamine with 5,5-dimethylcyclohex-2-enone, often employing catalysts and organic solvents to optimize yield and purity .

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, similar aminophenyl derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. One study reported that a related compound demonstrated selective inhibition of HDAC1, HDAC2, and HDAC3 with IC₅₀ values ranging from 95.2 to 260.7 nM . This suggests that this compound may also possess similar anticancer mechanisms.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The binding affinity and selectivity towards these targets can lead to alterations in their activity, contributing to the observed biological effects.

Table of Biological Activities

Activity TypeRelated CompoundsIC₅₀ Values (nM)Notes
HDAC InhibitionN-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide95.2 - 260.7Selective inhibition of class I HDACs .
AntimicrobialVarious aminophenyl derivativesNot specifiedPotential for broad-spectrum activity .

Research Insights

  • Antitumor Activity : A study highlighted that aminophenyl derivatives can induce G2/M phase arrest and apoptosis in cancer cells, suggesting that similar mechanisms may be applicable to this compound .
  • Synthetic Applications : The compound is being explored as an intermediate in synthesizing more complex organic molecules with potential therapeutic applications .

Properties

IUPAC Name

3-(2-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPJRPDGAPQDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965876
Record name 3-(2-Aminoanilino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5155-99-7
Record name 3-(2-Aminoanilino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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